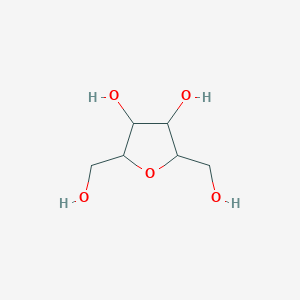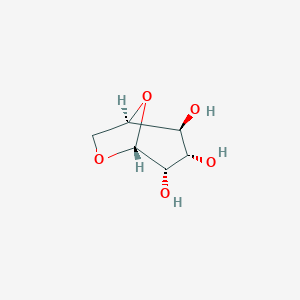
3-methylsulfonylsulfanylpropanoic Acid
Descripción general
Descripción
The compound of interest, 3-methylsulfonylsulfanylpropanoic acid, is a derivative of propanoic acid where a methylsulfonylsulfanyl group is attached to the carbon chain. This structure suggests that the compound could have unique chemical and physical properties, making it a candidate for various chemical reactions and potential applications in different fields such as pharmaceuticals, materials science, and organic synthesis.
Synthesis Analysis
The synthesis of related sulfonyl compounds has been demonstrated in several studies. For instance, 3-sulfinopropionic acid, an analog of succinic acid, was synthesized both enzymatically and chemically, indicating the versatility of methods available for creating such compounds . Another study presented the synthesis of novel 3-(heterocyclylsulfonyl)propanoic acids and their amide derivatives, starting from heterocyclic compounds, which further illustrates the chemical diversity achievable with sulfonyl-based compounds . Additionally, a radical relay strategy was developed for the synthesis of 3-(methylsulfonyl)benzo[b]thiophenes, showcasing the potential for innovative approaches to sulfonyl compound synthesis .
Molecular Structure Analysis
The molecular structure of sulfonyl compounds can be quite complex, as evidenced by the synthesis of 3-(phenylsulfonimidoyl)propanoate derivatives, which exhibited interesting conformational properties and intramolecular hydrogen bonding . Similarly, the study of 3-methyl-2-(phenylsulfonamido)butanoic acid and its metal complexes revealed the formation of a 2D polymeric network in the crystal structure, highlighting the potential for intricate molecular architectures .
Chemical Reactions Analysis
Sulfonyl compounds participate in a variety of chemical reactions. For example, electrophile-induced cyclization reactions of 3-methyl-1-methylsulfonylpenta-1,2,4-triene resulted in the formation of different products depending on the electrophiles used, indicating the reactivity and versatility of sulfonyl compounds in synthetic chemistry . The trifluoromethylating agent methyl 3-oxo-ω-fluorosulfonylperfluoropentanoate also demonstrates the reactivity of sulfonyl compounds with organic halides .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl compounds can vary widely. The physicochemical properties of 3-sulfinopropionic acid were described, although specific details were not provided in the abstract . The crystal and molecular structures of various sulfur−nitrogen compounds, including those with sulfonyl groups, were reported, shedding light on the structural characteristics that may influence their physical properties . The biological activities of 3-methyl-2-(phenylsulfonamido)butanoic acid and its metal complexes, including antimicrobial and enzyme inhibition activity, were tested, demonstrating the potential for biological applications .
Aplicaciones Científicas De Investigación
Environmentally Friendly Electrolytes and Corrosion Inhibitors
Sulfamic acid, a related sulfonic acid, is highlighted for its use as an environmentally friendly alternative for industrial cleaning and as a corrosion inhibitor. It replaces more volatile and irritating acids like hydrochloric and sulfuric acid for metal surface cleaning. Sulfamic acid-based electrolytes, when combined with organic compounds, can effectively prevent metallic corrosion, adhering to metal surfaces through adsorption mechanisms (Verma & Quraishi, 2022).
Organic Synthesis
Trifluoromethanesulfonic acid is utilized in organic synthesis, particularly in electrophilic aromatic substitution reactions, carbon–carbon, and carbon–heteroatom bond formations. Its high protonating power and low nucleophilicity enable the generation of cationic species from organic molecules, facilitating the synthesis of new compounds (Kazakova & Vasilyev, 2017).
Electrochemical Surface Finishing and Energy Storage
Research on electrochemical technology with Lewis acidic haloaluminate room-temperature ionic liquids (RTILs) has been reviewed, highlighting advances in electroplating and energy storage applications. RTILs and their mixtures have garnered attention for their improved handling and potential in various electrochemical applications (Tsuda, Stafford, & Hussey, 2017).
Environmental and Health Impacts of Polyfluoroalkyl Compounds
The environmental biodegradability of polyfluoroalkyl chemicals, which include sulfonamido derivatives and are potential precursors to perfluoroalkyl carboxylic and sulfonic acids, has been reviewed. This research is critical for understanding the fate and effects of these compounds and their impact on health and regulations (Liu & Avendaño, 2013).
Sulfur Compound Oxidation
Oxidation processes for reduced sulfur compounds like methanethiol and dimethyl sulfide have been explored, with a focus on photocatalytic treatments for pollution control. The efficiency of different photocatalytic materials and the influence of process parameters on the degradation of these compounds have been reviewed, offering insights into the removal of sulfur-related pollutants (Cantau et al., 2007).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-methylsulfonylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4S2/c1-10(7,8)9-3-2-4(5)6/h2-3H2,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTVHIQLDQIQHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901281872 | |
| Record name | 3-[(Methylsulfonyl)thio]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901281872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methylsulfonylsulfanylpropanoic Acid | |
CAS RN |
92953-12-3 | |
| Record name | 3-[(Methylsulfonyl)thio]propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92953-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(Methylsulfonyl)thio]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901281872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline](/img/structure/B43431.png)
![2-Azido-3-methylimidazo[4,5-f]quinoline](/img/structure/B43432.png)
![2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B43433.png)

![N-[1,3-bis[[(2R,3R,4R,5S)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxy]propan-2-yl]-4-[3-(trifluoromethyl)diazirin-3-yl]benzamide](/img/structure/B43440.png)
![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,3'-diazirine]-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B43442.png)


![N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]benzamide](/img/structure/B43447.png)
